molecular formula C20H19ClN2O2 B11688726 3-(2-chlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11688726
M. Wt: 354.8 g/mol
InChI Key: GZVALEJZLAHRPW-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isopropylphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and isopropylphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorophenyl and isopropylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide
  • N-(2-Isopropylphenyl)-5-methylisoxazole-4-carboxamide

Uniqueness

3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE stands out due to its combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H19ClN2O2/c1-12(2)14-8-5-7-11-17(14)22-20(24)18-13(3)25-23-19(18)15-9-4-6-10-16(15)21/h4-12H,1-3H3,(H,22,24)

InChI Key

GZVALEJZLAHRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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